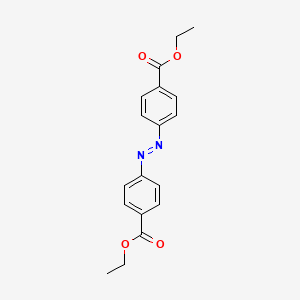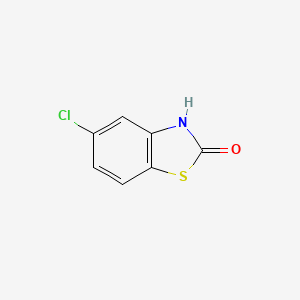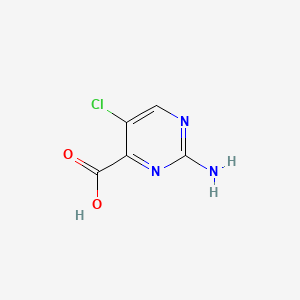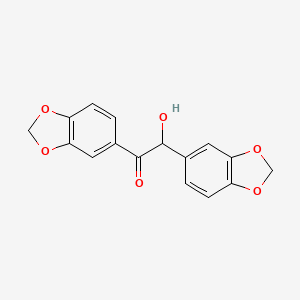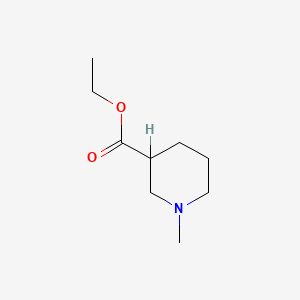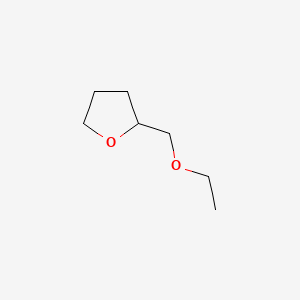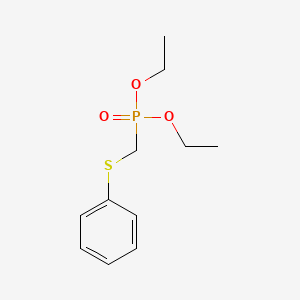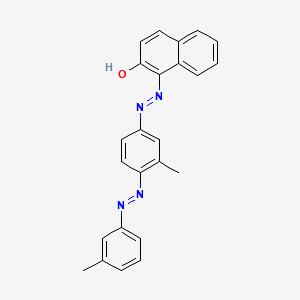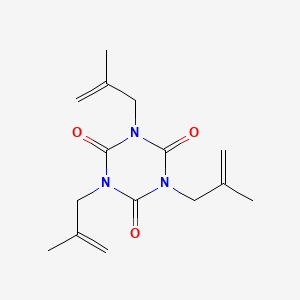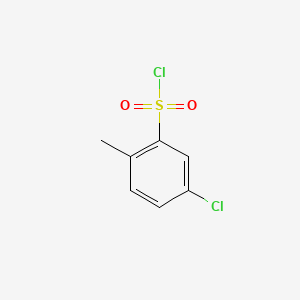
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium (CMPB) is a synthetic organic compound belonging to the class of benzoxazolium derivatives. It has been widely studied due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. CMPB has a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory activities. Moreover, it can be used as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. In
Scientific Research Applications
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has been studied extensively for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. Moreover, it has been used in the development of biosensors for the detection of various analytes, such as glucose and cholesterol. In addition, 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has been used in the development of drug delivery systems and as a reagent for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium is not well understood. However, it is believed that the compound has a number of biological activities, including antimicrobial, antioxidant, and anti-inflammatory activities. This is likely due to its ability to interact with various biological molecules, such as proteins and nucleic acids. Furthermore, it is believed that 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has a direct effect on the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase.
Biochemical and Physiological Effects
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial activity against a number of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have antioxidant activity, which may be due to its ability to scavenge free radicals. Furthermore, it has been shown to have anti-inflammatory activity, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and ease of synthesis. In addition, it has a wide range of biological activities, which makes it useful for a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and its stability is relatively low.
Future Directions
Given the wide range of biological activities of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium, there are a number of potential future directions for research. These include the development of new fluorescent probes for the detection of various biomolecules, the development of new drug delivery systems, and the development of new reagents for the synthesis of other organic compounds. In addition, further research is needed to better understand the mechanism of action of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium and its potential applications in various fields.
Synthesis Methods
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium can be synthesized by a number of methods, including the condensation of 3-sulfonatopropylbenzene with 2-methyl-5-chlorobenzoxazole, the reaction of 3-sulfonatopropylbenzene with 2-methyl-5-chlorobenzoxazol-4-ol, and the reaction of 3-sulfonatopropylbenzene with 5-chloro-2-methylbenzoxazole. The most commonly used method is the condensation of 3-sulfonatopropylbenzene with 2-methyl-5-chlorobenzoxazole, which involves the reaction of the two compounds in a solvent such as ethanol or dimethylformamide. The reaction yields 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium with a yield of up to 95%.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium involves the reaction of 5-chloro-2-methylbenzoxazole with 3-chloropropylsulfonic acid followed by quaternization with methyl iodide.", "Starting Materials": [ "5-chloro-2-methylbenzoxazole", "3-chloropropylsulfonic acid", "methyl iodide", "sodium hydroxide", "water", "organic solvents" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-methylbenzoxazole in an organic solvent and add 3-chloropropylsulfonic acid. Heat the mixture under reflux for several hours.", "Step 2: Cool the mixture and add sodium hydroxide to adjust the pH to basic. Extract the product with an organic solvent.", "Step 3: Quaternize the product with methyl iodide in an organic solvent under reflux for several hours.", "Step 4: Cool the mixture and add water to precipitate the product. Filter and dry the product." ] } | |
CAS RN |
51981-33-0 |
Product Name |
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium |
Molecular Formula |
C11H12ClNO4S |
Molecular Weight |
289.74 g/mol |
IUPAC Name |
3-(5-chloro-2-methyl-1,3-benzoxazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C11H12ClNO4S/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
FGLWJZIQGDRVHX-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-] |
Other CAS RN |
51981-33-0 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




